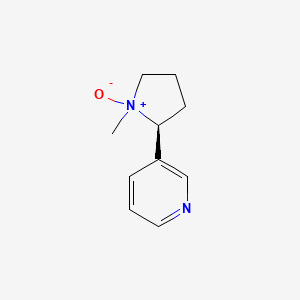

nicotine-1'-N-oxide

説明

Structure

3D Structure

特性

IUPAC Name |

3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-NUHJPDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867021 | |

| Record name | (-)-Nicotine 1′-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-26-9 | |

| Record name | Nicotine 1′-N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nicotine 1′-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTINE N'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R173T257I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Nicotine-1'-N-oxide for Metabolic Studies

This guide provides a comprehensive overview of the synthesis, purification, and characterization of nicotine-1'-N-oxide, a primary metabolite of nicotine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of preparing this compound with the high purity required for rigorous metabolic studies.

Introduction: The Metabolic Significance of Nicotine-1'-N-oxide

Nicotine, the principal psychoactive component of tobacco, undergoes extensive metabolism in the body, primarily in the liver.[1] One of the key metabolic pathways is N-oxidation, which leads to the formation of nicotine-1'-N-oxide (NNO).[2][3] This conversion is catalyzed by flavin-containing monooxygenase 3 (FMO3).[2][3] Although representing a smaller portion of overall nicotine metabolism compared to C-oxidation that forms cotinine, the study of NNO is crucial for a complete understanding of nicotine's pharmacokinetics and pharmacodynamics.[2][3]

NNO exists as two diastereomers: cis-(1'S, 2'S)-nicotine-1'-oxide and trans-(1'R, 2'S)-nicotine-1'-oxide.[2] In humans, the metabolism is highly stereoselective, favoring the formation of the trans-isomer.[2] The metabolite itself is not extensively further metabolized but can be reduced back to nicotine in the intestines, potentially leading to a recycling effect.[2] The availability of high-purity NNO is therefore essential for in vitro and in vivo studies aimed at elucidating its biological activity, toxicological profile, and its role as a potential biomarker for nicotine exposure.[4]

Synthesis of Nicotine-1'-N-oxide: A Tale of Controlled Oxidation

The synthesis of nicotine-1'-N-oxide is fundamentally an oxidation reaction of the pyrrolidine nitrogen of nicotine.[4] Various oxidizing agents can be employed; however, for applications in metabolic studies, the choice of methodology is dictated by the need for high purity, good yield, and stereochemical control.

Hydrogen Peroxide Mediated Oxidation

A widely adopted and scalable method for the synthesis of nicotine-1'-N-oxide involves the use of hydrogen peroxide (H₂O₂) as the oxidant, often in the presence of a carboxylic acid catalyst.[4]

Causality Behind Experimental Choices:

-

Hydrogen Peroxide (H₂O₂): A clean and effective oxidizing agent. Its byproduct is water, which simplifies downstream purification.

-

Carboxylic Acid Catalyst (e.g., Citric Acid): Non-oxidizing carboxylic acids facilitate proton transfer steps within the oxidation mechanism, thereby increasing the reaction rate and influencing the stereoselectivity of the N-oxidation.[4]

-

Temperature Control: The oxidation of nicotine with hydrogen peroxide is an exothermic reaction.[4] Careful temperature control, typically around 80°C, is crucial to prevent runaway reactions and ensure the selective formation of the desired N-oxide without significant side-product formation.[4] Industrial processes often employ a semi-continuous approach where nicotine is added portion-wise to the hydrogen peroxide solution to manage the exotherm.[4]

Stereoselectivity: The reaction typically yields a mixture of cis and trans diastereomers.[4] Industrial processes have reported a cis to trans ratio of approximately 1:1.67, which is favorable for the isolation of the biologically relevant trans-isomer.[4]

Alternative Oxidation Methods

While hydrogen peroxide is common, other oxidizing agents can be used, such as meta-chloroperoxybenzoic acid (m-CPBA).[1] This reagent is a powerful oxidant capable of producing N-oxides in good yields.[1] However, for metabolic study standards, the complete removal of the m-chlorobenzoic acid byproduct is a critical purification challenge that must be addressed.

Experimental Workflow: From Synthesis to Purified Metabolite

The following diagram outlines the general workflow for the synthesis and purification of nicotine-1'-N-oxide.

Sources

An In-depth Technical Guide to Nicotine-1'-N-oxide: A Primary Nicotine Metabolite

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine-1'-N-oxide (NNO) is a primary, albeit quantitatively minor, metabolite of nicotine. Its unique chemical properties, stereospecific enzymatic formation, and potential for in vivo reduction back to the parent compound make it a subject of significant interest in pharmacology, toxicology, and clinical research. This guide provides a comprehensive technical overview of NNO, synthesizing current knowledge on its metabolic pathways, physicochemical characteristics, analytical quantification methodologies, and implications for drug development and tobacco exposure research. By elucidating the causality behind experimental choices and detailing validated protocols, this document serves as a critical resource for professionals investigating nicotine metabolism and its consequences.

Introduction: The Significance of a Minor Metabolite

While the conversion of nicotine to cotinine represents the predominant metabolic pathway (70-80%), the N-oxidation of the pyrrolidine nitrogen to form nicotine-1'-N-oxide is a crucial secondary route.[1] Though accounting for only 4-7% of absorbed nicotine, the study of NNO offers unique insights into several key areas.[1][2] Its formation is catalyzed by Flavin-Containing Monooxygenase 3 (FMO3), an enzyme system distinct from the Cytochrome P450 enzymes (primarily CYP2A6) that mediate cotinine formation.[1][2] This distinction makes NNO a valuable probe for FMO3 activity and a potential biomarker for assessing inter-individual metabolic variations. Furthermore, its ability to be reduced back to nicotine within the body introduces the concept of a metabolic recycling loop, potentially prolonging nicotine's systemic exposure and pharmacological effects.[1][2][3] For drug development professionals, understanding the complete metabolic fate of nicotine, including less prominent pathways, is essential for designing effective nicotine replacement therapies (NRTs) and for accurately assessing tobacco exposure and harm.

Physicochemical and Structural Characteristics

Nicotine-1'-N-oxide is an organic compound classified as a pyrrolidinylpyridine, featuring a pyrrolidine ring linked to a pyridine ring.[2][4] Its chemical formula is C₁₀H₁₄N₂O, with an average molecular weight of approximately 178.23 g/mol .[2][4] The presence of the N-oxide functional group significantly increases its polarity compared to nicotine, a critical factor influencing its extraction, chromatographic behavior, and analytical detection.

| Property | Value | Source |

| IUPAC Name | 1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate | [4] |

| CAS Number | 63551-14-4 | [4] |

| Molecular Formula | C₁₀H₁₄N₂O | [2] |

| Average Molecular Weight | 178.233 g/mol | [2] |

| Monoisotopic Molecular Weight | 178.11061 g/mol | [2] |

| Water Solubility | 11.6 mg/mL | [2][3] |

| logP (Predicted) | -1.1 | [2][3] |

| pKa (Strongest Basic) | 4.74 | [2][3] |

| Polar Surface Area | 39.77 Ų | [2][3] |

Metabolic Pathway and Stereochemical Considerations

The biotransformation of nicotine to NNO is a highly specific enzymatic process with important stereochemical outcomes that dictate its biological behavior.

Enzymatic Formation via Flavin-Containing Monooxygenase 3 (FMO3)

The conversion of nicotine to NNO is catalyzed by the hepatic enzyme FMO3.[1][2][3] This reaction involves the oxidation of the tertiary amine nitrogen on the pyrrolidine ring. Unlike the CYP450 system, which is heme-dependent, FMOs are a class of NADPH-dependent flavoenzymes. The reliance on FMO3 means that genetic polymorphisms or drug-induced alterations in FMO3 activity can directly impact the rate of NNO formation without necessarily affecting the primary cotinine pathway.

Diastereoselectivity: The Predominance of the trans-Isomer

N-oxidation of the chiral nicotine molecule results in the formation of two possible diastereomers: cis-(1'R, 2'S)-nicotine-1'-N-oxide and trans-(1'S, 2'S)-nicotine-1'-N-oxide. In animal models, both isomers are typically formed.[1] However, in humans, the FMO3-mediated pathway is highly selective, producing almost exclusively the trans-isomer.[1] This stereoselectivity is a critical consideration for analytical method development, as reference standards for both isomers may be necessary for comprehensive metabolic studies in preclinical species, while the trans-isomer is the primary target in human studies.

In Vivo Reduction and Metabolic Recycling

A defining characteristic of NNO is its potential for in vivo reduction back to nicotine.[1][2][3] This reductive metabolism is thought to occur primarily in the intestine, mediated by gut microbiota.[1] This creates an enterohepatic recycling loop where nicotine is absorbed, metabolized in the liver to NNO, excreted in bile into the intestine, reduced back to nicotine by gut flora, and then reabsorbed into circulation. This recycling can effectively prolong the half-life and systemic exposure to the pharmacologically active parent compound, nicotine.

Caption: Metabolic pathway of nicotine to nicotine-1'-N-oxide isomers.

Pharmacological Profile

The pharmacological activity of NNO is not as well-characterized as that of nicotine or cotinine. However, available research suggests that it possesses a significantly reduced psychoactive profile compared to nicotine.[4] This is likely due to its increased polarity, which may hinder its ability to cross the blood-brain barrier effectively. The reduced activity, combined with its role in a recycling pathway that regenerates the active parent drug, makes NNO a complex player in nicotine pharmacology. Its weaker addictive potential could be an area of interest for developing novel smoking cessation aids, though its role as a prodrug to nicotine via metabolic recycling complicates this picture.[4]

Analytical Methodologies for Quantification

The accurate quantification of NNO in biological matrices like urine and plasma is fundamental for pharmacokinetic and biomarker studies. However, its chemical properties present distinct analytical challenges.

Core Analytical Challenges

-

Polarity: The high polarity of the N-oxide group makes it difficult to extract from aqueous biological samples using standard liquid-liquid extraction (LLE) techniques and can lead to poor retention on traditional reversed-phase chromatography columns.[5]

-

Thermal Lability: N-oxides are often thermally unstable, precluding direct analysis by gas chromatography (GC) without derivatization or thermal degradation, which can complicate quantification.[5]

Recommended Analytical Workflow: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for NNO analysis, offering high sensitivity, specificity, and applicability to polar, non-volatile compounds.[6]

Caption: Generalized workflow for the analysis of nicotine-1'-N-oxide.

Protocol 1: Quantification of Nicotine-1'-N-oxide in Urine by LC-MS/MS

This protocol is a synthesized example based on established methodologies and must be validated in-house.[6][7]

-

Sample Preparation:

-

Pipette 200 µL of urine into a 2 mL microcentrifuge tube.

-

Add 20 µL of an internal standard solution (e.g., deuterated NNO, d₃-NNO).

-

Vortex briefly to mix.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[6] For enhanced retention of the polar NNO, a HILIC column can also be employed.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole instrument.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Monitor precursor → product ion transitions for NNO (e.g., m/z 179.1 → 120.1) and its internal standard.

-

Alternative Method: GC-MS with Thermal Conversion

For laboratories equipped primarily for GC-MS, NNO can be analyzed following thermal conversion. This method avoids derivatization but relies on a controlled chemical rearrangement.[5]

Protocol 2: Quantification of Nicotine-1'-N-oxide by GC-MS

This protocol is based on the method developed by Jacob et al. and requires careful optimization.[5][8]

-

Extraction: Extract NNO from the biological matrix (e.g., urine) using a silica gel solid-phase extraction column. Elute with methanolic ammonia.[5]

-

Evaporation: Evaporate the eluate to dryness.

-

Thermal Conversion:

-

Redissolve the residue in anisole.

-

Heat the solution at 150-160°C. This converts NNO to its more volatile and thermally stable ring-expansion product, 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine.[5]

-

-

Cleanup: Perform a liquid-liquid extraction to transfer the oxazine derivative into an organic solvent suitable for GC injection.

-

GC-MS Analysis:

-

Analyze the oxazine derivative using a standard GC-MS system. The derivative has favorable chromatographic properties.

-

Mass Spectrum: The oxazine derivative of NNO yields a characteristic mass spectrum with major ions at m/z 178 (molecular ion), 119, 118, and 60.[5]

-

Quantify using an appropriate internal standard (e.g., 5-methylnicotine N-oxide) that undergoes the same thermal conversion.[5]

-

Applications in Research and Clinical Development

A thorough understanding of NNO is leveraged in multiple scientific domains.

-

Biomarker of Nicotine Exposure: NNO can serve as a biomarker for recent nicotine intake. Its shorter half-life compared to cotinine may provide a more immediate picture of exposure.[4]

-

Phenotyping FMO3 Activity: Measuring the ratio of NNO to nicotine or other metabolites can serve as an in vivo method to phenotype FMO3 enzyme activity, helping to explain inter-individual differences in drug and xenobiotic metabolism.

-

Drug Development: In the development of NRTs, accounting for the N-oxidation pathway and the potential for metabolic recycling is crucial for accurate pharmacokinetic modeling and dose optimization. Understanding the low psychoactivity of NNO could inform the design of novel cessation therapies with reduced abuse liability.[4]

Conclusion and Future Directions

Nicotine-1'-N-oxide, while a minor metabolite, provides a window into the complex and varied fate of nicotine in the human body. Its study illuminates the role of FMO3 in xenobiotic metabolism, introduces the pharmacokinetically significant concept of metabolic recycling, and presents unique challenges and opportunities for analytical scientists. Future research should focus on further delineating the pharmacological effects of the pure NNO diastereomers, exploring the genetic determinants of FMO3-mediated N-oxidation rates across different populations, and refining high-throughput analytical methods to include NNO in routine panels for tobacco exposure assessment. For those in drug development, a complete metabolic map is not an academic exercise but a prerequisite for creating safer and more effective therapies.

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (169), 29–64. Available from: [Link]

-

Pseudomonas aeruginosa Metabolome Database. (2018). nicotine-1'-N-oxide (PAMDB120186). Available from: [Link]

-

Wikipedia. (2024). Nicotine. Available from: [Link]

-

Jacob, P., 3rd, Benowitz, N. L., & Shulgin, A. T. (1988). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro-1,2-oxazine. Analytical Chemistry, 60(1), 25-28. Available from: [Link]

-

Florek, E., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Available from: [Link]

-

FooDB. (2019). Showing Compound Nicotine-1'-N-oxide (FDB022656). Available from: [Link]

-

ResearchGate. (n.d.). Formation of cis-and trans-nicotine-1 «-N-oxide from nicotine as a... [Scientific Diagram]. Available from: [Link]

-

Rangaswamy, M., & Chin, K. (2001). Plasma nitric oxide before and after smoking cessation with nicotine nasal spray. Nicotine & Tobacco Research, 3(3), 253–257. Available from: [Link]

-

ACS Publications. (1988). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Analytical Chemistry. Available from: [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

- 3. Showing Compound Nicotine-1'-N-oxide (FDB022656) - FooDB [foodb.ca]

- 4. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. mdpi.com [mdpi.com]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stereochemistry of Nicotine-1'-N-oxide Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the stereochemical intricacies of nicotine-1'-N-oxide diastereomers. As a primary metabolite of nicotine, understanding the distinct properties and behaviors of these stereoisomers is crucial for advancing research in pharmacology, toxicology, and drug development. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a self-validating framework for the described protocols.

Introduction: The Significance of Nicotine-1'-N-oxide Stereochemistry

Nicotine, a chiral alkaloid, undergoes extensive metabolism in biological systems. One of the metabolic pathways is N-oxidation, which can occur at either the pyridine nitrogen (N-1) or the pyrrolidine nitrogen (N-1'). Oxidation at the pyrrolidine nitrogen leads to the formation of nicotine-1'-N-oxide. Due to the presence of two stereocenters in the nicotine molecule (the C-2' of the pyrrolidine ring and the N-1' of the newly formed N-oxide), nicotine-1'-N-oxide exists as a pair of diastereomers: (1'R,2'S)-nicotine-1'-N-oxide (trans) and (1'S,2'S)-nicotine-1'-N-oxide (cis).[1][2]

The spatial arrangement of the methyl and pyridyl groups relative to the N-oxide bond defines the cis and trans configurations, which, as this guide will elucidate, dictates their chemical, physical, and biological properties. For researchers in drug development and toxicology, a thorough understanding of these differences is paramount for accurate interpretation of metabolic studies and the design of novel therapeutic agents.

Synthesis and Diastereoselectivity

The synthesis of nicotine-1'-N-oxide typically involves the oxidation of (S)-(-)-nicotine. The choice of oxidizing agent and reaction conditions can influence the diastereomeric ratio of the product.

Oxidation with Peroxy Acids

A common and effective method for the synthesis of nicotine-1'-N-oxide is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction generally produces a mixture of the cis and trans diastereomers.[3]

Mechanism Insight: The oxidation of the tertiary amine of the pyrrolidine ring by m-CPBA proceeds via a concerted mechanism. The approach of the peroxy acid to the nitrogen lone pair is subject to steric hindrance from the adjacent methyl and pyridyl substituents. Theoretical calculations suggest that the transition state leading to the trans isomer is energetically more favorable, resulting in a higher yield of this diastereomer.[3]

Caption: Oxidation of (S)-(-)-nicotine with m-CPBA yields a mixture of diastereomers.

Experimental Protocol: Synthesis of Nicotine-1'-N-oxide using m-CPBA

-

Dissolution: Dissolve (S)-(-)-nicotine in a suitable solvent, such as dichloromethane or chloroform.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1 equivalent) in the same solvent to the cooled nicotine solution with constant stirring. The slow addition helps to maintain a low reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of nicotine-1'-N-oxide diastereomers.

Oxidation with Hydrogen Peroxide

An alternative and more environmentally benign method for the synthesis of nicotine-1'-N-oxide is the use of hydrogen peroxide. This reaction is often catalyzed by an acid, such as citric acid, and can be optimized to favor the formation of the trans diastereomer.

Separation and Purification of Diastereomers

The separation of the cis and trans diastereomers of nicotine-1'-N-oxide is essential for studying their individual properties. High-performance liquid chromatography (HPLC) is the most effective technique for this purpose.

Rationale for Method Selection: The small difference in polarity and spatial arrangement between the cis and trans diastereomers necessitates the use of a chiral stationary phase for efficient separation. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, have proven to be highly effective.[4]

Experimental Protocol: HPLC Separation of Nicotine-1'-N-oxide Diastereomers

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where both diastereomers exhibit strong absorbance (around 260 nm).[5]

-

Injection: Inject the mixture of diastereomers dissolved in the mobile phase.

-

Fraction Collection: Collect the eluting fractions corresponding to each separated diastereomer.

-

Purity Analysis: Assess the purity of the collected fractions by re-injecting them into the HPLC system.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural characterization of the nicotine-1'-N-oxide diastereomers. The chemical shifts of the protons and carbons in the vicinity of the chiral centers are particularly sensitive to the stereochemistry.

¹H and ¹³C NMR Spectroscopy

The relative orientation of the N-methyl group and the pyridyl ring in the cis and trans isomers leads to distinct differences in their NMR spectra. In the trans isomer, the N-methyl group is shielded by the pyridyl ring, resulting in an upfield shift of its proton and carbon signals compared to the cis isomer.

| Compound | ¹H Chemical Shift (ppm) of N-CH₃ | ¹³C Chemical Shift (ppm) of N-CH₃ |

| (1'R,2'S)-Nicotine-1'-N-oxide (trans) | ~2.1 | ~48.0 |

| (1'S,2'S)-Nicotine-1'-N-oxide (cis) | ~2.8 | ~57.0 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Metabolic Formation and Stereoselectivity

In humans and other mammals, the N-oxidation of nicotine is primarily catalyzed by flavin-containing monooxygenases (FMOs), with FMO3 being the principal isoform involved in the liver.[1][6] This enzymatic transformation exhibits a high degree of stereoselectivity, predominantly forming the trans diastereomer, (1'R,2'S)-nicotine-1'-N-oxide.[1]

Mechanism of FMO3-mediated Stereoselectivity: The active site of FMO3 imposes steric constraints on the binding of (S)-(-)-nicotine. The enzyme orients the substrate in a way that favors the transfer of an oxygen atom to the lone pair of the pyrrolidine nitrogen from the less hindered face, leading to the preferential formation of the trans N-oxide.

Caption: FMO3-catalyzed N-oxidation of nicotine is highly stereoselective for the trans diastereomer.

Biological Activity and In Vivo Relevance

The stereochemistry of nicotine-1'-N-oxide diastereomers has a significant impact on their biological fate. Both diastereomers can be reduced back to nicotine in vivo, creating a metabolic cycle that can prolong the effects of nicotine.[2]

Studies in rats have shown that after administration of the individual diastereomers, the plasma levels of nicotine were significantly higher in the group that received the trans isomer compared to the cis isomer.[2] This suggests that the trans diastereomer is more readily reduced back to nicotine in vivo.

The pharmacological and toxicological profiles of the individual diastereomers are not yet fully characterized, representing a critical area for future research. A deeper understanding of these differences will be invaluable for assessing the overall health effects of nicotine and for the development of safer nicotine replacement therapies.

Conclusion and Future Directions

The stereochemistry of nicotine-1'-N-oxide diastereomers is a multifaceted topic with significant implications for researchers in the fields of chemistry, pharmacology, and toxicology. The ability to synthesize, separate, and characterize the individual cis and trans isomers is fundamental to elucidating their distinct biological roles.

Future research should focus on:

-

Comparative Pharmacology and Toxicology: A comprehensive investigation into the differential effects of the cis and trans diastereomers on nicotinic acetylcholine receptors and other biological targets.

-

Quantitative Metabolic Profiling: The development of robust analytical methods to accurately quantify the levels of each diastereomer in biological fluids.

-

Structural Biology: The determination of the crystal structure of nicotine-1'-N-oxide would provide invaluable insights into its three-dimensional conformation and interactions with biological macromolecules.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of nicotine metabolism and its consequences, ultimately paving the way for improved public health strategies and therapeutic interventions.

References

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Nicotine and Tobacco Research, 7(2), 163-186.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79-115.

- Kyerematen, G. A., Morgan, M. L., Chattopadhyay, B., deBethizy, J. D., & Vesell, E. S. (1989). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Journal of Pharmacology and Experimental Therapeutics, 249(3), 857-864.

- Uwai, K., Sato, H., Kazakami, N., Matsuzaki, H., & Takeshita, M. (2003). Synthesis and reduction of (S)-(-)-nicotine-N´-oxide and N,N´-dioxides by rat liver S-9 fraction. Arkivoc, 2003(8), 211-219.

-

P. aeruginosa Metabolome Database. (nicotine-1'-N-oxide (PAMDB120186)). Retrieved from [Link]

-

precisionFDA. (NICOTINE N'-OXIDE). Retrieved from [Link]

-

Cashman, J. R., Park, S. B., Yang, Z. C., Washington, C. B., & Jacob, P. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical research in toxicology, 5(5), 639–646. [Link]

-

Chen, G., Giambrone, N. E., Tarc-sa, E., Caceres, T. B., Tyndale, R. F., & Lazarus, P. (2019). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 28(2), 346–354. [Link]

-

Hamada, Y., & Hara, S. (2007). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Journal of organic chemistry, 72(22), 8213–8221. [Link]

-

ResearchGate. (Formation of cis-and trans-nicotine-1 «-N-oxide from nicotine as a... | Download Scientific Diagram). Retrieved from [Link]

-

AACR Journals. (Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes). Retrieved from [Link]

- Google Patents. (RU2753492C1 - Chiral separation of mixture of nicotine enantiomers).

- Bloomer, R. J., B. A. Johnson, E. C. Scherer, and R. A. Tyndale. "Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain." Neuropsychopharmacology 38.11 (2013): 2153-62.

-

Korea Science. (Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME)). Retrieved from [Link]

-

National Center for Biotechnology Information. (Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf). Retrieved from [Link]

-

National Institutes of Health. (Comparative toxicological assessment of cigarettes and new category products via an in vitro multiplex proteomics platform). Retrieved from [Link]

-

PubChem. (Nicotine 1'-N-oxide | C10H14N2O | CID 68107). Retrieved from [Link]

-

ResearchGate. (U.V.-visible spectrum of N-Oxide nicotinic acid in a reaction of... | Download Scientific Diagram). Retrieved from [Link]

-

ResearchGate. ((PDF) Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography in Commercial Nicotine Samples and in E-Cigarette Products). Retrieved from [Link]

-

ResearchGate. (Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes). Retrieved from [Link]

-

Bertin Bioreagent. ((1'S,2'S)-Nicotine-1'-oxide - Biochemicals - CAT N). Retrieved from [Link]

-

Veeprho. ((1'S,2'S)-Nicotine-1'-Oxide-D3). Retrieved from [Link]

-

Phenomenex. (Chiral HPLC Separations). Retrieved from [Link]

-

ResearchGate. (SYNTHESIS AND BIOLOGICAL EFFECTIVENESS OF TWO NEW NICOTINE DERIVATIVES OF (S)-NICOTINE-N-OXIDE | Request PDF). Retrieved from [Link]

-

MDPI. (Nicotine: From Discovery to Biological Effects). Retrieved from [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]

- 5. caymanchem.com [caymanchem.com]

- 6. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

An In-depth Technical Guide to the Biological Activity of cis- and trans-Nicotine-1'-N-oxide

Introduction: Beyond Nicotine - The Stereoisomeric N-Oxides

Nicotine, the principal psychoactive alkaloid in tobacco, exerts its well-documented physiological and addictive effects through direct interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] However, the biological narrative of nicotine does not end with its binding to these receptors. Once absorbed, it is extensively metabolized by the body, primarily in the liver, into a variety of compounds.[3] Among these are the diastereomeric nicotine-1'-N-oxides, existing as cis and trans configurations relative to the pyridine ring. These metabolites represent a fascinating intersection of detoxification and metabolic recycling, contributing to the overall pharmacokinetics and biological impact of nicotine.

This technical guide provides an in-depth exploration of the biological activity of cis- and trans-nicotine-1'-N-oxide for researchers, scientists, and drug development professionals. Moving beyond a simple description, we will dissect the stereoselective nature of their formation and metabolism, analyze their toxicological significance, and elucidate their primary mechanism of action, which appears to be largely indirect, functioning as metabolic precursors that are converted back into active nicotine. We will also present detailed methodologies for their synthesis and analysis, providing a comprehensive framework for their investigation.

Stereochemistry and Synthesis

The defining structural feature of nicotine-1'-N-oxide is the oxidation of the pyrrolidine nitrogen (N-1'). This creates a new chiral center at the nitrogen atom, which, in addition to the existing chiral center at the C-2' position of the pyrrolidine ring, results in the formation of two diastereomers: cis-(1'S, 2'S)-nicotine-1'-N-oxide and trans-(1'R, 2'S)-nicotine-1'-N-oxide (for the naturally occurring (S)-nicotine).[4]

The synthesis of these compounds is typically achieved through the direct oxidation of (S)-nicotine. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalytic acid like citric acid.[5][6][7] The resulting product is a diastereomeric mixture that requires chromatographic separation for the isolation of pure cis and trans isomers.[1][5]

Experimental Protocol: Synthesis and Purification of Nicotine-1'-N-oxides

This protocol describes a common method for synthesizing a mixture of cis- and trans-nicotine-1'-N-oxide, which can then be separated.

Rationale: The use of an equimolar amount of hydrogen peroxide with a catalytic amount of a non-oxidizing acid provides efficient and controlled oxidation of the more basic pyrrolidine nitrogen over the pyridine nitrogen.[6] Heating accelerates the reaction to completion. Subsequent dehydration is necessary to prepare the sample for chromatographic separation.

Step-by-Step Methodology:

-

To a solution of 30% hydrogen peroxide in water, add a catalytic amount (e.g., 1 mol%) of citric acid.

-

Slowly add (S)-nicotine (1.0 molar equivalent) dropwise to the H₂O₂ solution while maintaining the temperature below 90°C to control the exothermic reaction.[7]

-

After the addition is complete, heat the reaction mixture at 80°C for approximately 5 hours to ensure complete conversion.[7]

-

Monitor the reaction completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dehydrate the resulting crude product. This can be achieved by azeotropic distillation with n-propanol.[7]

-

The resulting mixture of cis- and trans-nicotine-1'-N-oxides can be separated using preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or reverse-phase column.[1]

-

Confirm the identity and purity of the separated isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Metabolic Pathways: A Tale of Two Directions

The metabolism of nicotine to its N-oxide derivatives and their subsequent fate is a critical aspect of their biological story. This process involves both the formation of the N-oxides from nicotine and their reduction back to nicotine, creating a metabolic loop.

Formation: Stereoselective N-Oxidation

The conversion of nicotine to nicotine-1'-N-oxide is catalyzed by the flavin-containing monooxygenase (FMO) enzyme system, specifically FMO3 in humans, as well as by cytochrome P450 (CYP) enzymes in some species.[3][8][9] This pathway accounts for approximately 4-7% of nicotine metabolism.[9]

A key feature of this metabolic step is its pronounced stereoselectivity, which differs between species.

-

In humans , the N-oxidation of (S)-nicotine is highly stereoselective, almost exclusively producing the trans-(1'R, 2'S) diastereomer.[1][8]

-

In contrast, in animal models like rats , both cis and trans isomers are formed, with evidence suggesting involvement from both FMO and CYP enzymes (e.g., CYP2C11 and CYP3A2).[3][8]

This stereoselectivity is crucial for interpreting metabolic data from preclinical animal models and extrapolating it to human pharmacology.

Pharmacological Activity and Biological Effects

The biological activity of the nicotine N-oxides is twofold: they have their own intrinsic properties, and they serve as precursors to nicotine.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

A thorough review of existing literature reveals a significant gap: there is a lack of direct, quantitative data on the binding affinities (e.g., Kᵢ values) of pure cis- and trans-nicotine-1'-N-oxide at various nAChR subtypes. Nicotine itself binds with high affinity to several nAChRs, most notably the α4β2 subtype, which is heavily implicated in its addictive properties. [3][10] The absence of direct binding data strongly suggests that the primary pharmacological effects observed after administering the N-oxides are not due to their own action at nAChRs, but rather are the result of their in vivo reduction to nicotine. The addition of the polar N-oxide functional group would be expected to significantly alter the molecule's ability to fit into the hydrophobic binding pocket of the nAChR, likely reducing its affinity. [6]However, without empirical data, this remains a well-founded hypothesis.

Causality in Experimental Design: To definitively resolve this question, a competitive radioligand binding assay is the required experimental approach. By using a stable cell line expressing a specific nAChR subtype (e.g., α4β2) and a radiolabeled ligand with known high affinity (e.g., [³H]-epibatidine), one can measure the ability of unlabeled cis- and trans-nicotine-1'-N-oxide to displace the radioligand. This would yield IC₅₀ values and allow for the calculation of Kᵢ values, providing a definitive measure of their intrinsic binding affinity.

In Vivo Pharmacological and Physiological Effects

Animal studies provide the clearest window into the biological consequences of N-oxide administration. A study in rats where the isomers were provided in drinking water yielded several key insights: [11]* Prodrug Effect: Both isomers led to measurable plasma concentrations of nicotine and cotinine.

-

Stereoselective Reduction: After 7 days, plasma nicotine levels were twice as high in the group receiving the trans-isomer compared to the cis-isomer, indicating more efficient in vivo reduction of the trans form.

-

Physiological Impact: Both isomers caused a reduction in plasma total thyronine (TT4) concentrations during the first week of administration, suggesting an impact on thyroid hormone levels, likely mediated by the nicotine produced upon their reduction. [11] A separate study in rats demonstrated that inhibiting nicotine metabolism (specifically N-oxidation) in the brain led to decreased levels of nicotine-N-oxide but increased levels of nicotine, which in turn enhanced the release of neurotransmitters like dopamine. [12]This further solidifies the role of N-oxidation as a pathway that modulates the concentration of active nicotine in the brain.

Toxicological Profile: A Detoxification Pathway

A critical aspect of the biological activity of nicotine-1'-N-oxides is their significantly lower toxicity compared to the parent compound. This supports the view that N-oxidation is a primary detoxification pathway for nicotine. [5]

| Compound | Administration Route | LD₅₀ (mg/kg body weight) | Reference |

|---|---|---|---|

| Nicotine | Oral (Rat) | ~50 | |

| Nicotine-1'-N-oxide | Oral | 195 | |

| Nicotine | Intraperitoneal (Mouse) | 9.5 |

| Nicotine-1'-N-oxide | Intraperitoneal (Mouse) | 615 | |

The data clearly indicates that the N-oxides are substantially less toxic than nicotine. The oxidation of the pyrrolidine nitrogen imparts a charge and increases the polarity of the molecule, which likely hinders its ability to cross biological membranes, including the blood-brain barrier, and reduces its affinity for nAChRs, thereby mitigating its toxic effects. [5]

Methodologies for Analysis and Quantification

Accurate quantification of cis- and trans-nicotine-1'-N-oxide in biological matrices is essential for pharmacokinetic and metabolic studies. Due to their polarity, extraction from complex samples like urine or plasma can be challenging. Furthermore, their thermal instability makes direct analysis by gas chromatography (GC) difficult without derivatization or thermal conversion.

Experimental Protocol: LC-MS/MS Quantification from Plasma

This protocol outlines a robust, self-validating method for the extraction and quantification of the N-oxide isomers from a plasma matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: Solid-phase extraction (SPE) provides a cleaner extract than liquid-liquid extraction for polar analytes. LC-MS/MS is the gold standard for quantification due to its high sensitivity and selectivity, allowing for the differentiation of the isomers from each other and from other nicotine metabolites based on both retention time and specific mass-to-charge (m/z) transitions. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction efficiency and instrument response.

Step-by-Step Methodology:

-

Sample Preparation: Spike a known volume of plasma (e.g., 100 µL) with a stable isotope-labeled internal standard (e.g., nicotine-1'-N-oxide-d₄). This is a critical self-validating step to account for sample-to-sample variability.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering lipids and proteins.

-

Elute the N-oxides using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase.

-

LC Separation: Inject the reconstituted sample onto a UPLC or HPLC system. A reverse-phase C18 column or a HILIC column can be used to achieve chromatographic separation of the cis and trans isomers from each other and from other nicotine metabolites.

-

MS/MS Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor at least two specific and sensitive multiple reaction monitoring (MRM) transitions for each analyte (quantifier and qualifier) and the internal standard. This ensures high selectivity and confirms the identity of the analytes.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. Quantify the analytes in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The biological activities of cis- and trans-nicotine-1'-N-oxide are subtle yet significant, primarily defined by their roles in metabolic detoxification and as prodrugs for nicotine. Their formation is a stereoselective process, with humans favoring the trans isomer, while their in vivo reduction contributes to the overall pharmacokinetic profile of nicotine. Their markedly lower acute toxicity compared to nicotine confirms that N-oxidation is a key detoxification pathway.

The most significant gap in our current understanding is the lack of direct pharmacological data regarding their interaction with nAChR subtypes. Future research must prioritize characterizing the binding affinity and functional activity (agonist, antagonist, or allosteric modulator) of the pure isomers at a range of nAChRs. Such studies are essential to definitively rule out any intrinsic activity and to fully appreciate their role as simple metabolic intermediates or potential modulators in their own right. A deeper understanding of the specific enzymes and co-factors responsible for their reduction in vivo would also provide valuable insights into the factors that govern nicotine's bioavailability and duration of action.

References

-

Nakajima, M., Iwata, K., Yoshida, T., Yamamoto, T., & Kuroiwa, Y. (1998). Diastereospecific kinetics of nicotine N'-oxidation by rat liver microsomes. Xenobiotica, 28(2), 127-136. [Link]

-

Takeshita, M., & Yoshida, S. (2003). Synthesis and reduction of (S)-(-)-nicotine-N´-oxide and N,N´-dioxides by rat liver S-9 fraction. ARKIVOC, 2003(viii), 211-219. [Link]

-

Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & Therapeutics, 137(1), 22-54. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115. [Link]

-

Duan, M. J., Yu, L., Savanapridi, C., Jacob, P. 3rd, & Benowitz, N. L. (1991). Disposition kinetics and metabolism of nicotine-1'-N-oxide in rabbits. Drug Metabolism and Disposition, 19(3), 667-672. [Link]

-

Testa, B., Jenner, P., Beckett, A. H., & Gorrod, J. W. (1976). A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide. Xenobiotica, 6(9), 553-556. [Link]

-

Domino, E. F. (2020). Pharmacological significance of nicotine. ResearchGate. [Link]

-

Park, S. B., Jacob, P. 3rd, Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology, 6(6), 880-888. [Link]

-

National Research Council (US) Committee on Toxicology. (2001). Clearing the Smoke: Assessing the Science Base for Tobacco Harm Reduction. National Academies Press (US). [Link]

- Neurath, G. B., & Dunger, M. (1987). Process of preparing nicotine N'-oxide and smoking products containing it. U.S.

-

Benowitz, N. L. (2009). Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics. Annual Review of Pharmacology and Toxicology, 49, 57-71. [Link]

-

P. aeruginosa Metabolome Database. (2018). nicotine-1'-N-oxide (PAMDB120186). [Link]

-

Li, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. [Link]

-

Jacob, P. 3rd, Benowitz, N. L., & Shulgin, A. T. (1988). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro-1,2-oxazine. Analytical Chemistry, 60(1), 25-28. [Link]

-

Sepkovic, D. W., Haley, N. J., Axelrad, C. M., Shigematsu, A., & LaVoie, E. J. (1986). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Journal of Toxicology and Environmental Health, 18(2), 205-214. [Link]

-

Al-Delaimy, W. K. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Toxics, 11(3), 269. [Link]

-

Papke, R. L. (2014). The role of the nicotinic acetylcholine receptor α4 subunit in the CNS. Biochemical Pharmacology, 89(1), 1-11. [Link]

-

Shcherbak, M. P., & Smith, T. A. (1970). A colorimetric method for the determination of total oxides of nitrogen in cigarette smoke. Analyst, 95(1136), 964-968. [Link]

-

Pourshahian, S., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega. [Link]

-

Sepkovic, D. W., Haley, N. J., Axelrad, C. M., Shigematsu, A., & LaVoie, E. J. (1986). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Journal of Toxicology and Environmental Health, 18(2), 205-14. [Link]

-

Blahova, M., et al. (2020). Polarographic determination of nicotine, in the form of N-oxide, in spray for oral use. Analytical Chemistry. [Link]

-

Costa, M. C. M., et al. (2022). Trends in analytical methods for analysis of tobacco products: An Overview. Revista T eccen. [Link]

Sources

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. osti.gov [osti.gov]

- 7. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]

- 11. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Flavin-Containing Monooxygenase 3 (FMO3) in the Formation of Nicotine-1'-N-Oxide

An In-Depth Technical Guide

Abstract

While the C-oxidation of nicotine to cotinine, primarily catalyzed by cytochrome P450 2A6 (CYP2A6), represents the predominant metabolic pathway, the N-oxidation of nicotine to nicotine-1'-N-oxide (NNO) by Flavin-Containing Monooxygenase 3 (FMO3) constitutes a significant, albeit quantitatively smaller, route of clearance.[1][2] This pathway's importance is magnified in individuals with compromised CYP2A6 activity, where FMO3-mediated metabolism becomes a more critical determinant of nicotine pharmacokinetics.[1][3][4] Genetic polymorphisms within the FMO3 gene introduce substantial inter-individual variability in enzyme function, impacting nicotine clearance, smoking behaviors, and nicotine dependence.[4][5][6] This guide provides a comprehensive technical overview of the FMO3-catalyzed formation of nicotine-1'-N-oxide, detailing the biochemical underpinnings, the influence of genetic variation, and robust, field-proven methodologies for its investigation.

Introduction: Contextualizing Nicotine Metabolism

Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive hepatic metabolism.[7][8] Its metabolic fate is governed by several enzymatic pathways, with three being of primary importance:

-

C-oxidation: This pathway accounts for approximately 70-80% of nicotine metabolism, converting nicotine to cotinine.[2][9] The reaction is predominantly catalyzed by CYP2A6, with minor contributions from other CYPs like CYP2B6.[2][10]

-

Glucuronidation: Direct conjugation of nicotine by UDP-glucuronosyltransferases (UGTs) accounts for about 3-5% of its metabolism.[2][7]

-

N-oxidation: This pathway, the focus of this guide, is mediated by the flavin-containing monooxygenase (FMO) family, leading to the formation of nicotine-1'-N-oxide.[3][7] In the adult human liver, FMO3 is the most prominently expressed isoform and the key catalyst for this reaction.[1][6][11]

While N-oxidation represents only 4-7% of total nicotine metabolism in typical smokers, a strong inverse correlation exists between CYP2A6 activity and urinary levels of nicotine-1'-N-oxide.[1][4][12][13] This highlights a critical compensatory relationship: when the primary C-oxidation pathway is impaired, the metabolic burden shifts towards the FMO3-mediated N-oxidation pathway.

Diagram: Major Nicotine Metabolic Pathways

Caption: Overview of the primary metabolic routes for nicotine in humans.

Biochemical Mechanism of FMO3-Catalyzed N-Oxidation

FMO3 belongs to a class of NADPH-dependent flavoenzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide range of xenobiotics.[10][14] The catalytic cycle of FMO3 in the context of nicotine N-oxidation proceeds as follows:

-

NADPH Reduction: The flavin adenine dinucleotide (FAD) prosthetic group within FMO3 is first reduced by NADPH.

-

Oxygen Binding: The reduced FAD cofactor reacts with molecular oxygen (O₂) to form a stable C4a-hydroperoxyflavin intermediate. This is the key oxygenating species.

-

Substrate Binding & Oxidation: Nicotine, a nucleophilic substrate, binds to the active site. The pyridine nitrogen (N1) attacks the terminal oxygen of the hydroperoxyflavin, leading to the formation of nicotine-1'-N-oxide.

-

Product Release: The oxidized product (NNO) and a water molecule are released, regenerating the oxidized FAD cofactor, which is then ready for another catalytic cycle.

A key stereochemical feature of this reaction in humans is its high selectivity for the trans-isomer of nicotine N'-oxide.[7] This stereoselectivity can be leveraged as a tool to distinguish FMO3 activity from that of other isoforms, such as FMO1, which has been shown to predominantly produce the cis-isomer in vitro.[15]

The Impact of FMO3 Genetic Polymorphisms

The human FMO3 gene is highly polymorphic, with over 40 identified variants.[16] These genetic variations can significantly alter the enzyme's ability to metabolize substrates, including nicotine.[16][17] This inter-individual variability in FMO3 activity has been linked to differences in smoking behavior and nicotine dependence.[4][5]

Studies have shown that genetic variants leading to increased FMO3 production and faster nicotine breakdown in the brain are associated with a higher likelihood of smoking immediately upon waking, a key indicator of nicotine dependence.[5] Conversely, reduced-function FMO3 haplotypes are associated with decreased nicotine dependence.[13][15]

Table: Common FMO3 Variants and Their Functional Impact on Nicotine N-Oxidation

| Variant (dbSNP ID) | Amino Acid Change | In Vitro Activity vs. Nicotine | Clinical Association | Reference(s) |

| rs2266782 | E158K | Reduced activity (part of haplotype) | Associated with reduced N-oxidation and nicotine dependence | [4][15] |

| rs2266780 | E308G | Reduced activity (part of haplotype) | Associated with aberrant mRNA splicing and a twofold reduction in in vivo N-oxidation | [4][13] |

| rs1736557 | V257M | Decreased N'-oxidation activity (Vmax/Km) | Associated with altered enzyme activity | [4][13] |

| - | N61S | Decreased N'-oxidation activity (Vmax/Km) | Associated with altered enzyme activity | [4][13] |

| - | D132H | Decreased N'-oxidation activity (Vmax/Km) | Associated with altered enzyme activity | [4][13] |

This table summarizes findings from in vitro studies using recombinant enzymes. The clinical impact is often linked to haplotypes combining multiple variants.

The causality behind these associations is multifaceted. Faster nicotine clearance, whether in the liver or locally in the brain where FMO3 is also expressed, may compel individuals to smoke more frequently to maintain desired nicotine levels.[13][15] This underscores the importance of considering FMO3 genotype in pharmacogenetic studies of smoking cessation therapies.

Methodologies for the Study of FMO3-Mediated Nicotine N-Oxidation

Investigating the role of FMO3 requires robust and validated experimental systems. The following sections detail the core protocols for in vitro characterization and quantitative analysis.

In Vitro FMO3 Activity Assay

This protocol provides a framework for measuring the kinetics of nicotine N-oxidation using either recombinant FMO3 expressed in a cellular system (e.g., HEK293 cell microsomes) or pooled human liver microsomes (HLM), which provide a more physiologically relevant matrix.

Causality Behind Experimental Design:

-

Microsomes: These are vesicle-like artifacts from the endoplasmic reticulum, rich in drug-metabolizing enzymes like FMOs and CYPs, providing a suitable in vitro system.

-

NADPH: As an FMO, FMO3 requires NADPH as a reducing equivalent to activate molecular oxygen for the catalytic cycle. It is an essential cofactor.

-

Incubation Conditions: The temperature (37°C) and pH (~7.4) are chosen to mimic physiological conditions.

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This simultaneously halts enzymatic activity and precipitates proteins that would interfere with subsequent analysis.

Diagram: Experimental Workflow for In Vitro FMO3 Assay

Caption: Step-by-step workflow for assessing FMO3-mediated nicotine N-oxidation in vitro.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Preparation: Resuspend recombinant FMO3 microsomes or HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Substrate: Prepare a stock solution of (S)-nicotine in water. A range of final concentrations (e.g., 50 µM to 5 mM) is required for kinetic analysis.

-

Cofactor: Prepare a fresh 10 mM stock solution of NADPH in water.

-

-

Reaction Setup (in microcentrifuge tubes):

-

Add 80 µL of the enzyme preparation.

-

Add 10 µL of the nicotine working solution to achieve the desired final concentration.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

-

Initiate Reaction:

-

Add 10 µL of the 10 mM NADPH stock solution to start the reaction (final volume = 100 µL; final NADPH concentration = 1 mM).

-

Vortex briefly.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

-

-

Terminate Reaction:

-

Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., nicotine-d4-1'-N-oxide).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying nicotine and its metabolites due to its exceptional sensitivity and specificity.[3][18][19]

Causality Behind Methodological Choices:

-

Chromatography: Hydrophilic Interaction Chromatography (HILIC) or reversed-phase (e.g., C18) columns can be used. HILIC is often effective for polar compounds like nicotine metabolites. The choice depends on the desired separation from other matrix components.

-

Ionization: Electrospray Ionization (ESI) in positive mode is ideal for nicotine and its metabolites as they readily accept a proton to form [M+H]⁺ ions.

-

Tandem MS (MS/MS): Selected Reaction Monitoring (SRM) is used for quantification. A specific precursor ion (e.g., m/z 179.1 for NNO) is selected, fragmented, and a specific product ion (e.g., m/z 130.1) is monitored. This two-stage filtering provides high specificity, minimizing interference from other compounds in the matrix.

Step-by-Step Protocol:

-

Instrumentation: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Chromatographic Conditions (Example):

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% B, ramp down to 50% B over 3 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI Positive.

-

Monitoring Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions (Example):

-

Nicotine-1'-N-Oxide: Precursor m/z 179.1 → Product m/z 130.1 (Quantifier), m/z 117.1 (Qualifier).

-

Nicotine-d4-1'-N-Oxide (IS): Precursor m/z 183.1 → Product m/z 134.1.

-

Nicotine: Precursor m/z 163.1 → Product m/z 130.1.

-

Cotinine: Precursor m/z 177.1 → Product m/z 98.0.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Generate a calibration curve by plotting the peak area ratio against the known concentrations of calibration standards.

-

Determine the concentration of NNO in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

Flavin-containing monooxygenase 3 is a critical, though often secondary, catalyst in the metabolic clearance of nicotine. Its role in forming nicotine-1'-N-oxide becomes paramount when the primary CYP2A6 pathway is genetically or pharmacologically compromised. The significant impact of FMO3 genetic polymorphisms on enzyme activity directly translates to inter-individual differences in nicotine metabolism, which in turn influences smoking intensity and dependence.

For researchers in pharmacology and drug development, understanding the FMO3 pathway is essential. It presents a potential source of variability in clinical trials for smoking cessation aids and may be a factor in drug-drug interactions for compounds metabolized by FMO3. Future research should continue to explore the role of FMO3-mediated nicotine metabolism within the brain, as local clearance may have a more direct impact on the neurobiology of addiction than systemic clearance. Further characterization of rare FMO3 variants and their substrate-specific effects will continue to refine our understanding of this important metabolic pathway.

References

-

FMO3 gene - MedlinePlus. (2021). MedlinePlus Genetics. [Link]

-

FMO3 gene: MedlinePlus Genetics. (2021). MedlinePlus. [Link]

-

Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain. (2017). UW Center for Tobacco Research and Intervention. [Link]

-

Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. (n.d.). AACR Journals. [Link]

-

nicotine-1'-N-oxide (PAMDB120186). (n.d.). P. aeruginosa Metabolome Database. [Link]

-

Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. (n.d.). AACR Journals. [Link]

-

Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. (2014). ResearchGate. [Link]

-

Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption. (2012). PubMed Central. [Link]

-

Nicotine-N'-oxidation by flavin monooxygenase enzymes. (2014). PMC - NIH. [Link]

-

Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain. (2017). NIH. [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. (2009). PubMed Central. [Link]

-

Nicotine. (n.d.). Wikipedia. [Link]

-

Flavin-containing monooxygenase 3. (n.d.). Wikipedia. [Link]

-

Nicotine Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. (2024). MDPI. [Link]

-

Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease. (2019). PubMed. [Link]

-

Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry. (2021). ACS Omega. [Link]

-

Biochemistry of nicotine metabolism and its relevance to lung cancer. (2012). PMC - NIH. [Link]

-

Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease. (2019). Pharmacogenomics. [Link]

-

The role of nitric oxide in cigarette smoking and nicotine addiction. (2002). PubMed. [Link]

-

Metabolic pathways of nicotine in humans. (n.d.). ResearchGate. [Link]

-

Nitric Oxide Facilitates Nicotine Absorption During Cigarette Smoking. (n.d.). Grantome. [Link]

-

A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. (2015). PMC - NIH. [Link]

-

Flavin-Containing Monooxygenase 3 (FMO3) Is Critical for Dioxin-Induced Reorganization of the Gut Microbiome and Host Insulin Sensitivity. (2022). MDPI. [Link]

-

Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. (2020). ResearchGate. [Link]

-

The role of nitric oxide in cigarette smoking and nicotine addiction. (2002). ResearchGate. [Link]

-

Structure and Function of Flavin-containing Monoxygenases 3 and 5. (2010). MACAU. [Link]

-

Considering drug interactions with smoking. (2023). NHS SPS - Specialist Pharmacy Service. [Link]

-

Tobacco smoking and its potential drug interactions. (2019). The Pharmaceutical Journal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]

- 6. Effects upon in vivo nicotine metabolism reveal functional variation in FMO3 associated with cigarette consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

- 13. researchgate.net [researchgate.net]

- 14. Flavin-containing monooxygenase 3 - Wikipedia [en.wikipedia.org]

- 15. Nicotine Dependence is Associated with Functional Variation in FMO3, an Enzyme that Metabolizes Nicotine in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medlineplus.gov [medlineplus.gov]

- 17. FMO3 gene: MedlinePlus Genetics [medlineplus.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. conservancy.umn.edu [conservancy.umn.edu]

Foreword: A Molecule of Interest in Nicotine Metabolism and Beyond

An In-Depth Technical Guide to the Physicochemical Characteristics of Nicotine-1'-N-oxide

Nicotine-1'-N-oxide, a primary metabolite of nicotine, represents a fascinating subject for researchers in pharmacology, toxicology, and drug development. While often overshadowed by its precursor, nicotine, and its more prevalent metabolite, cotinine, the N-oxide possesses unique physicochemical characteristics that dictate its biological fate, analytical behavior, and potential as a biomarker. This guide provides a comprehensive technical overview of nicotine-1'-N-oxide, moving beyond a simple recitation of facts to explain the causality behind its properties and the methodologies used to study it. Our focus is on delivering field-proven insights and self-validating protocols to empower researchers in their scientific endeavors.

Core Molecular Identity and Structure

Nicotine-1'-N-oxide is an organic compound belonging to the pyrrolidinylpyridine class.[1][2] The addition of an oxygen atom to the pyrrolidine nitrogen of the nicotine molecule fundamentally alters its properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄N₂O | [1][2] |

| Average Molecular Weight | ~178.23 g/mol | [1][2] |

| IUPAC Name | 1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate | [1][2] |

| CAS Number | 63551-14-4 (unspecified stereochemistry) | [2] |

| Appearance | White, crystalline solid (purified form) | [3][4] |

The Critical Role of Stereochemistry

A key feature of nicotine-1'-N-oxide is its existence as diastereomers due to the chiral centers in the molecule. The stereochemistry at the 1' position (the pyrrolidine nitrogen) is of particular importance, leading to cis and trans isomers relative to the pyridine ring.[1][5]

-

(1'S,2'S)-Nicotine-1'-oxide: Also known as nicotine-cis-N-oxide.[6]

-

trans-(S)-Nicotine N-1'-oxide: The predominant diastereomer observed in biological systems.[1][7]

This stereoisomerism is not a mere chemical curiosity; it profoundly influences the molecule's biological activity and metabolic stability. In humans, the metabolism of (S)-nicotine is highly stereoselective, almost exclusively forming the trans diastereomer.[7][8] This selectivity is a critical consideration in metabolic studies and when synthesizing standards for analytical quantification.

Caption: Diastereomers of (S)-Nicotine-1'-N-oxide.

Physicochemical Properties: A Data-Driven Overview

The physicochemical properties of nicotine-1'-N-oxide dictate its solubility, membrane permeability, and stability. It is essential to recognize that reported values can vary, often due to differences in the specific isomer being analyzed or whether the data is experimental or predicted.

| Parameter | Value | Method/Source | Comments |

| Melting Point | 170-171 °C | Experimental (Crystalline form)[3] | A significantly different value of -79 °C is also reported, likely for a non-crystalline or mixed isomer form.[2] |

| Water Solubility | 11.6 g/L | Predicted (ALOGPS)[2] | An experimental value of 1000 mg/mL (1000 g/L) is also listed, suggesting high water solubility.[2] The polarity of the N-oxide group supports high aqueous solubility. |

| logP | -1.1 to 1.17 | Predicted (ALOGPS) / Experimental[2] | The wide range reflects the challenges in accurately determining this value. The negative predicted value is consistent with a polar molecule. |

| pKa (Strongest Basic) | 4.74 | Predicted (ChemAxon)[2] | The pyridine nitrogen is the most basic site. |

| Polar Surface Area | 39.77 Ų | Predicted (ChemAxon)[2] | Indicates a molecule with significant polar characteristics. |

| Solubility (Organic) | DMF: 50 mg/mlDMSO: 30-80 mg/mlEthanol: 50 mg/ml | Experimental[4][6] | Demonstrates good solubility in polar organic solvents. |

| Stability (Storage) | Powder: ≥ 4 years at -20°CIn solvent: 1 year at -80°C | Supplier Data[4][6] | The molecule is stable when stored correctly but is known to be a degradation product of nicotine in some formulations over time.[5] |

Synthesis and Purification: From Lab Bench to Industrial Scale

The synthesis of nicotine-1'-N-oxide is typically achieved through the direct oxidation of nicotine.[1] While various oxidizing agents can be used, hydrogen peroxide is common, often in a process catalyzed by a non-oxidizing carboxylic acid like citric acid.[1]

Causality in Synthesis: The Role of the Catalyst